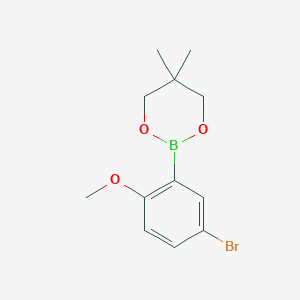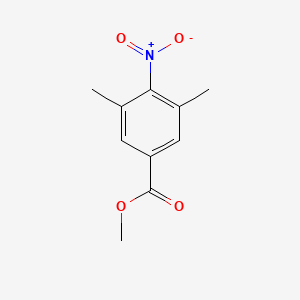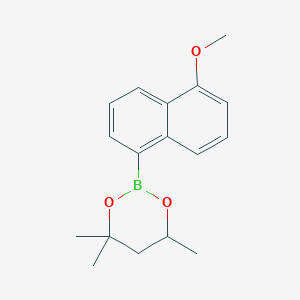![molecular formula C13H16BF3O3 B6323729 2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096996-14-2](/img/structure/B6323729.png)
2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane, also known as 2-MTP, is a boron-containing compound with potential applications in a range of scientific research fields. It has been investigated for its potential uses in the fields of organic synthesis, catalysis, and materials science.
Aplicaciones Científicas De Investigación
2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane has been investigated for its potential applications in a range of scientific research fields. It has been used as a catalyst for organic synthesis reactions, such as the synthesis of aromatic compounds, and as a ligand for transition metal catalysts. It has also been used in the synthesis of polymers and other materials. Additionally, it has been investigated for its potential applications in biochemistry, such as in the study of enzyme kinetics.
Mecanismo De Acción
The mechanism of action of 2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane is not yet fully understood. It is believed to act as a Lewis acid, which is a type of molecule that can accept electrons. This allows it to act as a catalyst in organic synthesis reactions, as well as in the synthesis of polymers and other materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane have not yet been extensively studied. However, it has been shown to have some biological activity, such as the ability to inhibit the growth of certain bacteria. It has also been shown to have some cytotoxic effects, which means that it can be toxic to certain cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane has several advantages for use in laboratory experiments. It is a highly efficient catalyst, and it can be used in a wide range of reactions. Additionally, it is relatively inexpensive and easy to obtain. However, it has some limitations as well. It is not very stable, and it can react with other molecules in the reaction mixture. Additionally, it is not very soluble in water, which can limit its use in some experiments.
Direcciones Futuras
There are a number of potential future directions for the research and development of 2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane. One potential direction is the development of new catalytic reactions that utilize 2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane as a catalyst. Additionally, it could be used in the synthesis of new materials, such as polymers and other materials. Furthermore, it could be used in the development of new drugs, or it could be used to study enzyme kinetics. Finally, it could be used in the development of new methods for the synthesis of aromatic compounds.
Métodos De Síntesis
2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane can be synthesized from 2-methoxy-5-trifluoromethylphenol and 5,5-dimethyl-1,3,2-dioxaborinane. The reaction is conducted in an organic solvent, such as dichloromethane, at a temperature of 0°C. The reaction is highly efficient and yields 2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane in high yields.
Propiedades
IUPAC Name |
2-[2-methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O3/c1-12(2)7-19-14(20-8-12)10-6-9(13(15,16)17)4-5-11(10)18-3/h4-6H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDUVWAAUUMJMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6323731.png)
![2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323738.png)


